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Compound of Interest

Compound Name: 2-(Iodomethyl)tetrahydropyran

Cat. No.: B1597143 Get Quote

2-(Iodomethyl)tetrahydropyran, also known by its IUPAC name 2-(iodomethyl)oxane, is a

heterocyclic organic compound that has garnered significant interest as a versatile building

block in modern organic synthesis.[1][2] Its structure is characterized by a saturated six-

membered tetrahydropyran (THP) ring substituted with a highly reactive iodomethyl group at

the 2-position.[1] This unique combination of a stable, often desirable heterocyclic scaffold and

a labile C-I bond makes it a valuable intermediate for constructing complex molecular

architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1]

The tetrahydropyran motif is a "privileged scaffold" in medicinal chemistry, frequently found in

drug candidates and natural products.[3][4] Its inclusion can enhance pharmacokinetic

properties such as solubility, metabolic stability, and cell permeability by acting as a bioisostere

for more lipophilic groups like cyclohexane.[4] The iodomethyl group serves as a potent

electrophilic handle, with iodide being an excellent leaving group, facilitating a wide range of

nucleophilic substitution reactions for the efficient formation of new carbon-carbon and carbon-

heteroatom bonds.[1]

This guide will provide a comprehensive overview of the fundamental properties, synthesis,

reactivity, and strategic applications of 2-(iodomethyl)tetrahydropyran, grounded in

authoritative references and practical, field-proven insights.

Core Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is paramount for its effective use in

experimental design. The key data for 2-(iodomethyl)tetrahydropyran are summarized below.
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Property Value Source(s)

Molecular Formula C₆H₁₁IO [1][5][6]

Molecular Weight 226.06 g/mol [5][6]

CAS Number 43216-12-2 [1][5][6]

Appearance Colorless to pale yellow liquid [1]

Density 1.645 g/cm³ [2]

Boiling Point 229.1 °C at 760 mmHg [2]

SMILES C1CCOC(C1)CI [1][5]

InChI Key
CEPXWUHXEXKVLW-

UHFFFAOYSA-N
[6]

Note: Some commercial sources may report slightly different molecular weights due to isotopic

abundance calculations.[1][2]

Synthesis: A Self-Validating Protocol
The most common and efficient laboratory synthesis of 2-(iodomethyl)tetrahydropyran
involves a two-step sequence starting from the commercially available 2-

(hydroxymethyl)tetrahydropyran. The strategy hinges on converting the primary alcohol into a

superior leaving group (e.g., a tosylate or mesylate), which is subsequently displaced by iodide

in a Finkelstein reaction.

Rationale Behind the Synthetic Strategy
Step 1: Sulfonylation. The hydroxyl group (-OH) is a poor leaving group. Converting it to a

tosylate (-OTs) or mesylate (-OMs) transforms it into a highly effective leaving group. This is

because the negative charge of the departing group is stabilized by resonance over the

sulfonyl group's oxygen atoms.

Step 2: Finkelstein Reaction. This is a classic Sɴ2 reaction that involves the exchange of

one halogen for another. In this case, the tosylate/mesylate is displaced by an iodide ion.

The reaction is typically performed in acetone. The rationale for using acetone is based on
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Le Châtelier's principle; sodium iodide (NaI) is soluble in acetone, while the resulting sodium

tosylate (NaOTs) or sodium mesylate (NaOMs) is not. This precipitation of the byproduct

drives the equilibrium towards the desired iodinated product.

Detailed Experimental Protocol
Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

To a stirred solution of 2-(hydroxymethyl)tetrahydropyran (1.0 eq) and triethylamine (1.5 eq)

in dichloromethane (DCM, ~0.5 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq)

portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring

by TLC.

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which

can often be used in the next step without further purification.

Step 2: Synthesis of 2-(iodomethyl)tetrahydropyran

Dissolve the crude tosylate from Step 1 (1.0 eq) in acetone (~0.4 M).

Add sodium iodide (NaI, 3.0 eq) to the solution.

Reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC, observing the

disappearance of the tosylate spot.

After cooling to room temperature, filter the mixture to remove the precipitated sodium

tosylate.

Concentrate the filtrate under reduced pressure.
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Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate

solution to remove any residual iodine, followed by a wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-
(iodomethyl)tetrahydropyran. Purification can be achieved via column chromatography if

necessary.

Synthesis Workflow Diagram

Step 1: Tosylation

Step 2: Finkelstein Reaction

2-(hydroxymethyl)tetrahydropyran

TsCl, Et3N
DCM, 0°C to RT

(Tetrahydro-2H-pyran-2-yl)methyl
4-methylbenzenesulfonate

NaI, Acetone
Reflux

2-(iodomethyl)tetrahydropyran

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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